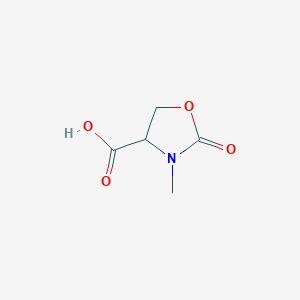

3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

説明

特性

IUPAC Name |

3-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-6-3(4(7)8)2-10-5(6)9/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXOZXAVSIVJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(COC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508932-70-4 | |

| Record name | 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with an aldehyde or ketone, followed by cyclization to form the oxazolidine ring . The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

化学反応の分析

Types of Reactions

3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized oxazolidine derivatives .

科学的研究の応用

Constrained Peptidomimetics

The compound is also utilized in the synthesis of constrained peptidomimetics. Research has shown that incorporating 3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid into peptide structures can enhance their stability and bioactivity. A study demonstrated that modifications to reaction conditions led to improved yields when synthesizing peptides containing this oxazolidine derivative . The ability to create cyclic structures from linear peptides using this compound opens avenues for developing more effective drugs.

| Peptide Type | Yield (%) |

|---|---|

| Dipeptide with Serine | 82% |

| Tripeptide with Threonine | 75% |

Case Studies

Antibacterial Properties

A notable case study involves the synthesis of antibacterial agents derived from this compound. The compound was used as a precursor for creating derivatives that exhibited activity against resistant bacterial strains. The research highlighted the compound's potential as a scaffold for designing new antibiotics .

Bioactive Conformation Investigation

Another study focused on the conformational analysis of peptides incorporating this oxazolidine derivative. By employing techniques such as NMR spectroscopy, researchers were able to elucidate the bioactive conformations that are crucial for binding to target proteins . This insight is vital for rational drug design.

作用機序

The mechanism of action of 3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid:

Key Observations :

- Substituent Effects : The methyl group in this compound increases molecular weight compared to the parent compound (M27) but reduces it relative to CDRI-85/92, which has a bulky phenylethylidene group.

- Solubility and Lipophilicity : CDRI-85/92 exhibits high aqueous solubility (>500 µg/mL) and moderate lipophilicity (log P = 0.5), likely due to its aromatic side chain . Data for 3-methyl-2-oxo-... is unavailable, but its log P is expected to be lower than CDRI-85/92 due to the absence of hydrophobic aromatic groups.

- Stereochemistry : HT0’s (4R,5R) configuration highlights the role of stereochemistry in biological activity, as enantiomers often differ in pharmacokinetics and target binding .

Pharmacological and Functional Comparisons

CDRI-85/92 :

- Antiulcer Activity: CDRI-85/92 is a selective proton pump inhibitor (PPI) with comparable % inhibition of gastric acidity to Omeprazole.

- Preclinical Status : Advanced preclinical trials show promising cytoprotective activity and physicochemical stability (pKa 3.65 and 11.98) .

3-Methyl-2-oxo-... Derivatives :

- While direct pharmacological data for 3-methyl-2-oxo-...

生物活性

3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique oxazolidine ring structure that contributes to its biological activity. The presence of the methyl group at the 3-position is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biochemical pathways by binding to these targets, leading to significant biological effects such as:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.

- P2X7 Receptor Modulation : Research has identified this compound as a modulator of the P2X7 receptor, which plays a role in inflammatory responses and cell signaling pathways .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent.

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death. Molecular docking studies suggest that this compound interacts with key proteins involved in cell survival and apoptosis regulation .

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions starting from amino acid derivatives. Industrial production methods focus on optimizing yields through continuous flow reactors and advanced purification techniques. Its applications extend beyond pharmaceuticals into agrochemicals and other industrial products due to its versatile chemical properties.

Q & A

Q. What are the common synthetic routes for 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization reactions involving β-amino alcohols and carbonyl derivatives. Key steps include:

- Amidation : Carboxylic acid groups react with amines under controlled pH (e.g., 6–8) to form oxazolidinone rings .

- Temperature optimization : Reactions often require temperatures between 60–100°C to balance reaction rate and byproduct formation .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or enzymatic catalysts may enhance regioselectivity . Yield and purity depend on solvent choice (e.g., DMF for polar intermediates) and post-synthesis purification via recrystallization or chromatography .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming ring structure and substituent positions (e.g., methyl group at C3) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar chromene-carboxylic acid derivatives .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers purify this compound to achieve >95% purity for biological assays?

- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates non-polar byproducts .

- HPLC : Reverse-phase C18 columns resolve closely related isomers .

Advanced Research Questions

Q. What molecular mechanisms underlie the reported antibacterial activity of this compound?

Preliminary studies suggest:

- Enzyme inhibition : The compound competitively binds to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis. IC₅₀ values range from 12–35 μM in E. coli models .

- Molecular docking : Simulations show hydrogen bonding between the carboxylic acid group and DHFR active-site residues (e.g., Asp27 and Lys32) .

- Synergy testing : Combining with β-lactams enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH stability : Degrades rapidly in alkaline conditions (pH > 9) due to oxazolidinone ring hydrolysis. Stable at pH 4–7 for >48 hours .

- Thermal stability : Decomposes above 150°C, with TGA showing a sharp mass loss at 160–180°C .

- Light sensitivity : UV exposure (254 nm) induces photodegradation, requiring storage in amber vials .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

- Stereochemical variability : Enantiomeric impurities (e.g., from incomplete chiral resolution) can alter binding affinities. Use chiral HPLC to verify enantiopurity .

- Assay conditions : Differences in bacterial strain viability (e.g., log-phase vs. stationary-phase cells) affect MIC values. Standardize protocols using CLSI guidelines .

- Solvent artifacts : DMSO used in stock solutions may inhibit bacterial growth at high concentrations. Limit DMSO to <1% v/v in assays .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- QSAR studies : Correlate substituent electronegativity with membrane permeability (e.g., logP optimization) .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration and cytochrome P450 interactions .

- Docking refinement : Molecular dynamics simulations assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Methodological Considerations

- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce desired configurations during synthesis .

- Bioactivity validation : Pair in vitro assays with in vivo models (e.g., murine infection studies) to confirm therapeutic potential .

- Data reproducibility : Share raw spectral data (NMR, MS) and crystallographic files (CIF) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。